physicochemical properties of 3-iodo-4-chloro-1H-pyrazole
physicochemical properties of 3-iodo-4-chloro-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-4-chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3-iodo-4-chloro-1H-pyrazole. As a dihalogenated heterocyclic compound, it presents a unique platform for synthetic diversification, particularly in the fields of medicinal chemistry and materials science. This document delves into the nuanced interplay of its structural features and chemical behavior, offering insights grounded in established scientific principles and experimental data from analogous systems. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is explored in the context of selective functionalization, highlighting its utility as a versatile building block. This guide is intended to serve as a valuable resource for researchers leveraging this and similar scaffolds in the design and synthesis of novel molecules.
Introduction: The Strategic Value of Dihalogenated Pyrazoles
The pyrazole nucleus is a well-established and highly valued scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] The strategic introduction of halogen substituents onto this five-membered aromatic ring is a powerful method for modulating a molecule's physicochemical and biological properties.[1] Halogenation can significantly influence lipophilicity, metabolic stability, and the capacity for specific intermolecular interactions, such as halogen bonding, which is of growing importance in rational drug design.[1]
3-Iodo-4-chloro-1H-pyrazole is a particularly interesting exemplar of this class of compounds. The presence of two distinct halogens at the C3 and C4 positions imparts a differentiated reactivity profile, creating orthogonal sites for synthetic modification.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in the synthesis of complex, multi-substituted pyrazole derivatives with tailored functions.
Molecular Structure and Core Physicochemical Properties
The foundational characteristics of 3-iodo-4-chloro-1H-pyrazole are summarized below. While experimental data for this specific molecule is limited, predicted values and data from closely related analogs provide a reliable framework for its anticipated behavior.
Table 1: Key Identifiers and Physicochemical Properties of 3-iodo-4-chloro-1H-pyrazole
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-iodo-1H-pyrazole | [1] |
| CAS Number | 27258-19-1 | [1] |
| Molecular Formula | C₃H₂ClIN₂ | [1] |
| Molecular Weight | 228.42 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 309.7 ± 22.0 °C | [2] |
| Predicted Density | 2.404 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 9.91 ± 0.50 | [2] |
| InChI Key | CQQJYMZUNRYXJF-UHFFFAOYSA-N | [1] |
Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.
The electron-withdrawing nature of both the chlorine and iodine atoms significantly influences the electronic landscape of the pyrazole ring. This inductive effect modulates the acidity of the N-H proton and the susceptibility of the ring to electrophilic or nucleophilic attack.
Synthesis and Chemical Reactivity: A Tale of Two Halogens
General Synthetic Approach
The synthesis of dihalogenated pyrazoles like 3-iodo-4-chloro-1H-pyrazole typically involves a multi-step sequence.[1] A common and logical strategy is the initial construction of the pyrazole ring, followed by sequential, regioselective halogenation reactions.[1] The precise conditions and choice of halogenating agents are critical to achieving the desired substitution pattern.
Caption: Conceptual workflow for the synthesis of 3-iodo-4-chloro-1H-pyrazole.
Differential Reactivity in Cross-Coupling Reactions
A cornerstone of the synthetic utility of 3-iodo-4-chloro-1H-pyrazole is the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more labile and thus more reactive in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1] This is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
This reactivity difference allows for the selective functionalization at the C4 position while leaving the C3-chloro substituent intact for subsequent transformations. This powerful feature enables the construction of complex, multi-substituted pyrazoles in a controlled and predictable manner, which is a significant advantage in combinatorial chemistry and the synthesis of targeted compound libraries.[1]
Caption: Selective functionalization strategy for 3-iodo-4-chloro-1H-pyrazole.
Spectroscopic and Solid-State Characterization
Spectroscopic Signatures
While a dedicated spectrum for 3-iodo-4-chloro-1H-pyrazole is not publicly available, its features can be reliably predicted based on extensive studies of related halogenated pyrazoles.
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¹H NMR Spectroscopy: The single proton on the pyrazole ring (H5) is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen atoms. Comparative studies on 4-halogenated pyrazoles show a downfield shift of the ring protons with increasing halogen electronegativity, though other electronic effects can introduce complexity.[3]
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¹³C NMR Spectroscopy: The carbon atoms C3, C4, and C5 will exhibit distinct resonances. The carbons directly attached to the halogens (C3 and C4) will be significantly influenced by their respective electronic effects.
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Infrared (IR) Spectroscopy: The IR spectrum of pyrazoles is characterized by N-H and C-H stretching vibrations, typically in the 3500-2600 cm⁻¹ region.[3] The presence of strong intermolecular N-H···N hydrogen bonding in the solid state significantly broadens and shifts the N-H stretching band to lower frequencies.[3] For instance, in 4-halopyrazoles, N-H stretching bands are observed between 3180 and 3100 cm⁻¹.[3]
Solid-State Properties and Crystal Structure
The solid-state arrangement of pyrazole derivatives is often dictated by robust N-H···N hydrogen bonding. Studies on the crystal structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveal that they are isostructural, forming trimeric hydrogen-bonded motifs.[3] In contrast, 4-fluoro- and 4-iodo-1H-pyrazole form catemeric (chain-like) structures.[3] It is plausible that 3-iodo-4-chloro-1H-pyrazole would also exhibit strong hydrogen bonding, leading to a high melting point, characteristic of a stable crystalline solid. For comparison, 4-iodopyrazole has a melting point of 108-110 °C.[4]
Applications in Research and Development
The primary application of 3-iodo-4-chloro-1H-pyrazole is as a versatile intermediate in organic synthesis.[1] Its well-defined and differential reactivity makes it an ideal starting material for building complex molecular architectures.
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Medicinal Chemistry: The pyrazole scaffold is a known pharmacophore present in drugs with anti-inflammatory and anticancer properties.[5] The ability to selectively introduce different substituents at the C4 and C3 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The halogen substituents themselves can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1]
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Materials Science: Substituted pyrazoles can serve as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical or catalytic properties.
Conceptual Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a representative methodology for the selective functionalization of the C4 position of a dihalogenated pyrazole, leveraging the higher reactivity of the C-I bond. This is based on standard conditions reported for similar substrates.[6]
Objective: To selectively couple a terminal alkyne at the C4 position of 3-iodo-4-chloro-1H-pyrazole.
Materials:
-
3-iodo-4-chloro-1H-pyrazole
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Terminal alkyne (e.g., phenylacetylene)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
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Anhydrous solvent (e.g., tetrahydrofuran, THF)
Step-by-Step Methodology:
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Inert Atmosphere: To a dry reaction vessel, add 3-iodo-4-chloro-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq). The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Anhydrous THF is added via syringe, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
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Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 4-alkynyl-3-chloro-1H-pyrazole.
Self-Validation: The success of the selective coupling can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the incorporation of the alkynyl group and the retention of the C3-chloro substituent. Mass spectrometry will confirm the expected molecular weight of the product.
Conclusion
3-Iodo-4-chloro-1H-pyrazole is a high-value synthetic intermediate with significant potential in diverse areas of chemical research. Its key attribute lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization. This feature, combined with the proven biological relevance of the pyrazole scaffold, makes it a powerful tool for the synthesis of novel compounds in medicinal chemistry and beyond. A thorough understanding of its physicochemical properties, reactivity, and handling is essential for unlocking its full synthetic potential.
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